1-(3-Phenylisoxazol-5-yl)ethanone
Overview
Description
1-(3-Phenylisoxazol-5-yl)ethanone, also known as 3-phenyl-5-isoxazoleacetonitrile or 3-phenyl-5-isoxazoleacetonitrile, is a heterocyclic compound that has been studied for its potential medicinal applications. It is a white crystalline solid with a molecular formula of C9H7NO and a molar mass of 147.15 g/mol. 3-phenyl-5-isoxazoleacetonitrile is a versatile compound that has been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents. Additionally, it has been used in the synthesis of a variety of materials, including polymers, nanomaterials, and organic semiconductors.
Scientific Research Applications
1-(3-Phenylisoxazol-5-yl)ethanonesoxazoleacetonitrile has been studied for its potential medicinal applications. It has been investigated as an antifungal agent, an anti-inflammatory agent, and an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, it has been studied as a potential treatment for Alzheimer's disease, as well as for its ability to inhibit the growth of cancer cells.
Mechanism Of Action
The mechanism of action of 1-(3-Phenylisoxazol-5-yl)ethanonesoxazoleacetonitrile is not fully understood. However, it is believed that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, it has been suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(3-Phenylisoxazol-5-yl)ethanonesoxazoleacetonitrile have not been fully elucidated. However, it has been suggested that it may have anti-inflammatory, antifungal, and anti-cancer effects. Additionally, it has been suggested that it may be neuroprotective, and that it may have the potential to increase cognitive function.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(3-Phenylisoxazol-5-yl)ethanonesoxazoleacetonitrile in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is stable and non-toxic, and can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments, including its limited solubility in water and its sensitivity to light and air.
Future Directions
The potential applications of 1-(3-Phenylisoxazol-5-yl)ethanonesoxazoleacetonitrile are still being explored. Some of the future directions for research include the development of new pharmaceuticals, the synthesis of new materials, and the investigation of its potential as an anti-cancer agent. Additionally, further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects.
properties
IUPAC Name |
1-(3-phenyl-1,2-oxazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVRTPQGGXAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370649 | |
Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylisoxazol-5-yl)ethanone | |
CAS RN |
2048-69-3 | |
Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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